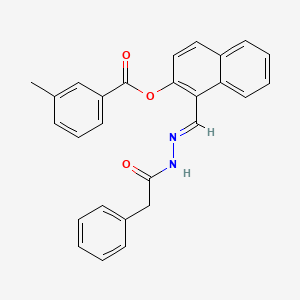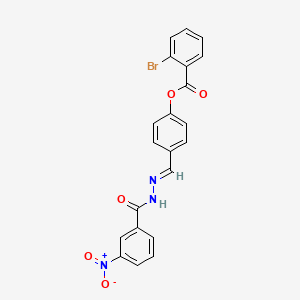
1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde est un composé chimique qui appartient à la classe des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote aux positions 1 et 2. Ce composé spécifique est caractérisé par la présence d'un substituant chloro et fluoro sur le cycle phényle, ainsi que par un groupe phényle et un groupe carbaldéhyde attachés au cycle pyrazole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la réaction de la 3-chloro-4-fluoroaniline avec l'acétoacétate d'éthyle en présence d'une base pour former l'intermédiaire pyrazole correspondant. Cet intermédiaire est ensuite soumis à une formylation à l'aide d'un agent formylant tel que le réactif de Vilsmeier-Haack pour produire le produit final.
Méthodes de production industrielle
La production industrielle de ce composé implique généralement l'optimisation des conditions réactionnelles pour obtenir des rendements et une pureté élevés. Cela peut inclure l'utilisation de techniques avancées telles que la synthèse assistée par micro-ondes ou les réacteurs à flux continu pour améliorer l'efficacité et la capacité de réaction.
Analyse Des Réactions Chimiques
Types de réactions
1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde subit divers types de réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé pour former l'acide carboxylique correspondant.
Réduction : Le groupe aldéhyde peut être réduit pour former l'alcool correspondant.
Substitution : Les substituants chloro et fluoro sur le cycle phényle peuvent subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Les nucléophiles tels que les amines ou les thiols peuvent être utilisés en conditions basiques pour remplacer les substituants chloro ou fluoro.
Principaux produits formés
Oxydation : Acide 1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxylique.
Réduction : 1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazole-4-méthanol.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
4. Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme composé principal potentiel pour le développement de nouveaux agents thérapeutiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques.
5. Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans la prolifération cellulaire, ce qui conduit à des effets anticancéreux potentiels. Les cibles moléculaires et les voies exactes impliquées peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 3-chloro-4-fluorophénylboronique
- N-(3-Chloro-2-méthylphényl)-4-(4-fluorophényl)-1,3-thiazol-2-amine
- (E)-3-[4-(1H-Imidazol-1-yl)phényl]-1-(3-chloro-4-fluorophényl)prop-2-én-1-one
Unicité
1-(3-Chloro-4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde est unique en raison de sa combinaison spécifique de substituants et de groupes fonctionnels. La présence de substituants chloro et fluoro sur le cycle phényle, ainsi que les groupes pyrazole et carbaldéhyde, confère des propriétés chimiques et une réactivité distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et utilisations thérapeutiques potentielles.
Propriétés
Numéro CAS |
618098-80-9 |
|---|---|
Formule moléculaire |
C16H10ClFN2O |
Poids moléculaire |
300.71 g/mol |
Nom IUPAC |
1-(3-chloro-4-fluorophenyl)-3-phenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C16H10ClFN2O/c17-14-8-13(6-7-15(14)18)20-9-12(10-21)16(19-20)11-4-2-1-3-5-11/h1-10H |
Clé InChI |
MQFCHOMRRRVJFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC(=C(C=C3)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



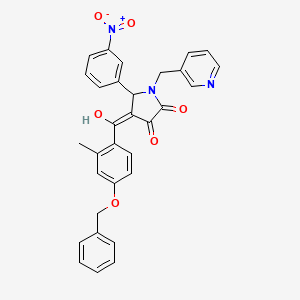

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12028375.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12028379.png)
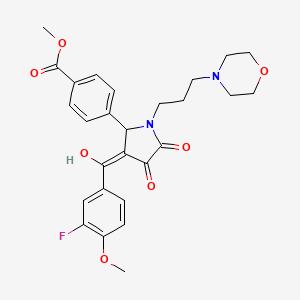
![2-[(2,6-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028394.png)
![N-(4-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12028395.png)
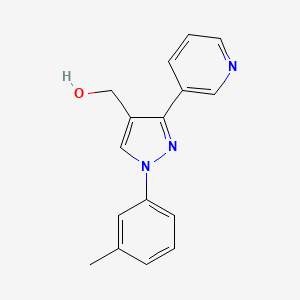
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B12028417.png)
![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B12028420.png)
